Trilithium hexafluoroaluminate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

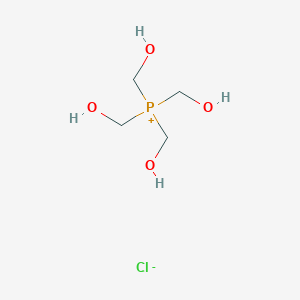

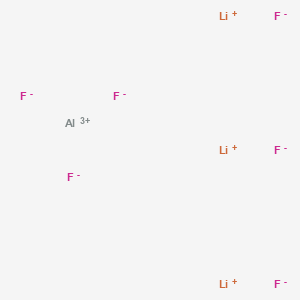

Trilithium hexafluoroaluminate, also known as AlF6Li3, is a compound with a molecular weight of 161.9 g/mol . It is also known by other names such as aluminum;trilithium;hexafluoride .

Molecular Structure Analysis

The InChI representation of Trilithium hexafluoroaluminate isInChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 . The compound’s structure is complex, and conformer generation is disallowed due to unsupported elements, atom valence, mixture, or salt . Physical And Chemical Properties Analysis

Trilithium hexafluoroaluminate has a molecular weight of 161.9 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 162.0199677 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 10 .Applications De Recherche Scientifique

Electrodeposition of LaB6 : A study on the cathodic behavior in the electrodeposition of lanthanum hexaboride (LaB6) from melts comprising lanthanum oxide, lithium tetraborate, and trilithium hexafluoroaluminate. The formation of LaB6 involves primary electrodeposition of elemental boron, followed by the discharge of the lanthanum ion at a higher potential (Uchida, 1978).

Thermal Decomposition of LiAlH4 : Solid-state nuclear magnetic resonance was used to study the thermal decomposition of lithium tetrahydroaluminate into metallic aluminum, hydrogen, and trilithium hexahydroaluminate. This research helps in understanding the decomposition path and the concentrations of observed Al species (Wiench, Balema, Pecharsky, & Pruski, 2004).

Monomeric Trilithium-tris[tert-butyldimethylsilylamido]phenylsilane : This study investigates the reaction of lithiated tert-butyldimethylsilylamine with trifluorophenylsilane to form trilithium derivatives. These compounds are significant for understanding the crystal structure and chemical reactions involving trilithium compounds (Hemme, Klingebiel, Freitag, & Stalke, 1995).

Electrochemically Lithiated Vanadium Oxide, Li3V6O13 : The study describes the growth of single crystals of V6O13 by chemical vapour transport and their subsequent electrochemical lithiation to form trilithium hexavanadium tridecaoxide (Bergstrom, Gustafsson, & Thomas, 1998).

Surface Modification of Nanostructured Ceramic Membranes : Research focused on making ceramic membranes hydrophobic for application in direct contact membrane distillation, utilizing compounds including trilithium hexafluoroaluminate (Hendren, Brant, & Wiesner, 2009).

Safety and Hazards

Trilithium hexafluoroaluminate is harmful if swallowed and toxic if inhaled . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

aluminum;trilithium;hexafluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRNLHMYUACMN-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

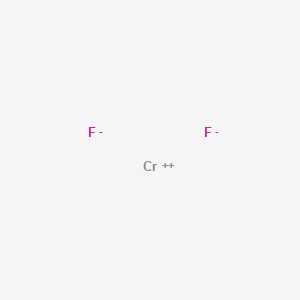

[Li+].[Li+].[Li+].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6Li3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trilithium hexafluoroaluminate | |

CAS RN |

13821-20-0 |

Source

|

| Record name | Aluminate(3-), hexafluoro-, lithium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013821200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, lithium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trilithium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)